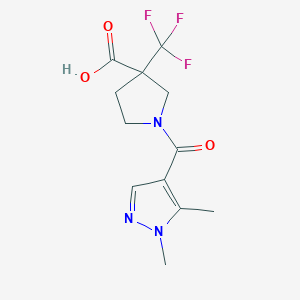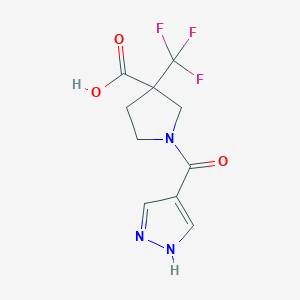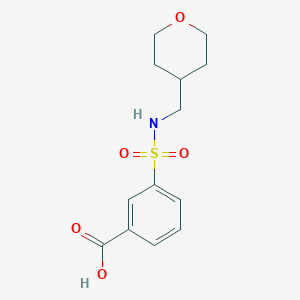![molecular formula C14H16F3NO2 B7577015 1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is commonly referred to as "MTTP" and is known for its potential use in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential applications in various fields of research.
作用機序
The mechanism of action of MTTP is not fully understood, but it is believed to act on various biological pathways and receptors within the body. It has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitters and can affect mood and behavior. Additionally, MTTP has been shown to have an effect on the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
MTTP has a range of biochemical and physiological effects, including the ability to reduce inflammation and pain. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, MTTP has been shown to have anticonvulsant effects, which may be due to its ability to modulate the GABA receptor.
実験室実験の利点と制限
One of the main advantages of using MTTP in lab experiments is its unique chemical structure, which allows for a range of potential applications in various fields of research. Additionally, MTTP has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using MTTP in lab experiments is the lack of research on its long-term effects, as well as its potential interactions with other compounds.
将来の方向性
There are numerous future directions for research on MTTP, including further studies on its potential applications in the treatment of various diseases. Additionally, research on the mechanism of action of MTTP and its potential interactions with other compounds could provide valuable insights into its biological effects. Further research could also focus on developing new synthesis methods for MTTP and exploring its potential use in other areas of scientific research.
合成法
The synthesis of MTTP involves several steps, including the reaction of 3-methylbenzyl bromide with trifluoromethyl pyrrolidine, followed by the addition of sodium hydroxide and the subsequent formation of the carboxylic acid. This process is typically carried out using various organic solvents and reagents, and can be challenging due to the compound's complex structure.
科学的研究の応用
MTTP has been extensively studied for its potential use in scientific research, particularly in the fields of medicinal chemistry and drug development. It has been found to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, MTTP has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-10-3-2-4-11(7-10)8-18-6-5-13(9-18,12(19)20)14(15,16)17/h2-4,7H,5-6,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFVPFXTYLUSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)



![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
